Product packaging for RNA splicing modulator 1(Cat. No.:)

RNA splicing modulator 1

Cat. No.: B12394240
M. Wt: 380.5 g/mol
InChI Key: AVWASSIUWWHQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The expression of most genes in eukaryotes is a multi-step process, with precursor messenger RNA (pre-mRNA) splicing being an essential stage of maturation. bioaustralis.comagscientific.com During splicing, non-coding regions called introns are precisely excised from the pre-mRNA transcript, and the remaining coding regions, known as exons, are joined together. ebi.ac.uk This process is executed by the spliceosome, a large and dynamic molecular machine composed of small nuclear RNAs (snRNAs) and numerous proteins. wikipedia.orgnih.gov

A key feature of splicing is its flexibility. Through a process called alternative splicing, different combinations of exons from a single gene can be included or excluded, leading to the production of multiple distinct mRNA variants. bioaustralis.comagscientific.com This mechanism dramatically expands the coding potential of the genome, allowing a limited number of genes to generate a vast diversity of proteins, which is crucial for complex processes like cellular differentiation and development. agscientific.comchemicalbook.com

The regulation of which splice sites are used is a highly controlled process. chemicalbook.com It is governed by the interplay between cis-acting regulatory sequences within the pre-mRNA itself and trans-acting protein factors that bind to them. bioaustralis.comfishersci.com These cis-elements are categorized as enhancers or silencers depending on whether they promote or repress the use of a nearby splice site, and they can be located in either exons (Exonic Splicing Enhancers/Silencers - ESEs/ESSs) or introns (Intronic Splicing Enhancers/Silencers - ISEs/ISSs). caymanchem.com These sequences are recognized by various RNA-binding proteins, which in turn guide the spliceosome to the correct locations, ensuring the precise and regulated production of mature mRNA. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N6OS B12394240 RNA splicing modulator 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20N6OS

Molecular Weight

380.5 g/mol

IUPAC Name

2-(2,7-dimethylindazol-5-yl)-6-piperidin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C19H20N6OS/c1-11-7-12(8-13-9-24(2)23-15(11)13)18-22-17-16(27-18)19(26)25(10-21-17)14-3-5-20-6-4-14/h7-10,14,20H,3-6H2,1-2H3

InChI Key

AVWASSIUWWHQFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CN(N=C12)C)C3=NC4=C(S3)C(=O)N(C=N4)C5CCNCC5

Origin of Product

United States

Overview of Rna Splicing Modulators As Research Probes

Alteration of RNA-Protein Interactions

Splicing is regulated by a host of trans-acting protein factors that bind to cis-regulatory sequences on the pre-mRNA, such as splicing enhancers and silencers. mdpi.comresearchgate.net Modulators can disrupt this delicate balance by affecting the binding of these factors or the subsequent assembly of ribonucleoprotein complexes.

The affinity of splicing factors for their target RNA sequences is a critical control point. Splicing modulators can either inhibit or enhance these interactions. For example, compounds that target the SF3b complex, like E7107, ultimately prevent the tight binding of the U2 snRNP to the pre-mRNA. mdpi.com In contrast, the experimental compound NSC-194308 has been shown to increase the binding affinity of the U2AF complex for the polypyrimidine tract of the pre-mRNA. mdpi.comnih.gov This enhanced binding, however, stalls the spliceosome in an early assembly stage (the A complex) and inhibits the subsequent steps. mdpi.com The ability of splicing factors to recognize their binding sites can also be hindered if those sites are sequestered within an RNA secondary structure; modulators that alter these structures can thereby indirectly affect factor binding. pnas.org

The stepwise assembly of various ribonucleoprotein complexes on the pre-mRNA transcript is the essence of splicing. By targeting individual components, modulators can have a cascading effect on the formation of these larger complexes. The inhibition of the SF3b complex by molecules like spliceostatin disrupts the assembly of the prespliceosome at an early stage. nih.gov Similarly, interfering with the U1 or U2 snRNPs prevents the initial recognition of splice sites, which is a prerequisite for recruiting downstream complexes like the U4/U6.U5 tri-snRNP. nih.gov Some modulators can stabilize certain spliceosomal complexes, as seen with a compound that preferentially binds near the 5' splice junction, stabilizing the complex and promoting exon inclusion. smolecule.com This demonstrates that the impact is not always simple inhibition but a true modulation of the dynamic assembly process.

Direct Interaction with RNA Secondary Structures

Pre-mRNA is not a simple linear molecule; it folds into complex secondary and tertiary structures, such as hairpins and G-quadruplexes, which can play a significant role in regulating splicing. nih.govnih.gov These structures can influence splice site selection by masking or revealing key recognition sequences to the spliceosome and other RNA-binding proteins. nih.govtandfonline.com

Targeting G-quadruplexes and Other RNA Conformations

Certain RNA sequences, particularly those rich in guanine, can fold into non-canonical four-stranded secondary structures known as G-quadruplexes (rG4s). oup.commdpi.com These structures can act as regulatory cis-elements in pre-mRNA, influencing alternative splicing by recruiting or blocking splicing factors. oup.comnih.gov The formation of rG4s is emerging as a significant mechanism in gene regulation, and they represent a novel target for therapeutic intervention. oup.comukri.org

Small molecule modulators can influence splicing by directly interacting with and altering these RNA conformations. Research has identified compounds that can disrupt or stabilize rG4 structures, thereby modulating splicing outcomes. biorxiv.orgoup.com A high-throughput screen using a splicing reporter system identified emetine (B1671215) and its analog cephaeline (B23452) as small molecules that disrupt rG4 structures. oup.comnih.gov This disruption leads to the inhibition of G-quadruplex-dependent alternative splicing. oup.com Studies showed that emetine treatment resulted in a decrease in exon inclusion that was dependent on the presence of a G-quadruplex structure. biorxiv.orgnih.gov The effect was observed regardless of whether the G-quadruplex was located upstream or downstream of the variable exon. biorxiv.orgresearchgate.net

Further transcriptome-wide analysis revealed that emetine globally regulates alternative splicing, with a significant portion of the affected exons having a nearby potential G-quadruplex sequence. biorxiv.orgresearchgate.net For instance, emetine was shown to promote the skipping of exon 7 in the AKR1A1 gene and the inclusion of exon 2 in the RFC5 gene, both of which are associated with G-quadruplexes. nih.gov This demonstrates that targeting RNA secondary structures like G-quadruplexes is a viable mechanism for modulating gene expression at the splicing level. oup.com

Table 1: Research Findings on Splicing Modulators Targeting RNA G-quadruplexes

Modulator Target Gene/Structure Effect on Splicing Cell Line/System Key Finding Citation
Emetine CRQ G-quadruplex reporter Inhibits exon inclusion HEK 293FT Disrupts rG4 structure, leading to increased exon skipping. biorxiv.orgoup.com
Cephaeline CRQ G-quadruplex reporter Inhibits exon inclusion HEK 293FT Acts similarly to its analog emetine in disrupting rG4-dependent splicing. biorxiv.orgresearchgate.net
Emetine AKR1A1 Promotes exon 7 skipping HMLE-Twist, MCF10A Regulates alternative splicing of an endogenous gene containing a G-quadruplex. nih.gov
Emetine RFC5 Promotes exon 2 inclusion HMLE-Twist, MCF10A Demonstrates global regulation of G-quadruplex-associated alternative splicing. nih.gov
GQC-05 Bcl-x Promotes pro-apoptotic isoform In vitro & Cells Stabilizes a G-quadruplex near an alternative splice site, shifting the splicing outcome. ukri.org

Induction of Specific Splicing Outcomes

RNA splicing modulators can be highly specific in their action, leading to distinct changes in the final mRNA transcript. These changes include promoting or inhibiting the skipping of exons, altering the retention of introns, and correcting or inducing the use of otherwise dormant splice sites.

Promotion or Inhibition of Exon Skipping

Exon skipping is the most common form of alternative splicing in higher eukaryotes. nih.gov It involves the exclusion of an exon from the mature mRNA, which can alter the resulting protein's function. Splicing modulators can either promote or inhibit this process. A cell-based screening assay identified several clinical antitumor drug candidates as potent splicing modulators based on their ability to induce a triple-exon skipping event in the MDM2 pre-mRNA. nih.govbiorxiv.org

Specifically, the compound milciclib, referred to as "splicing modulator 1" in one study, along with PF-3758309 and PF-562271, were found to be potent inducers of this exon skipping event. biorxiv.org The mechanism for these compounds appears to involve the inhibition of multiple kinases, such as DYRKs and CLKs, which are known to regulate the spliceosome by phosphorylating key splicing factors like SR proteins and SF3B1. nih.govbiorxiv.org By reducing the phosphorylation of these factors, the modulators interfere with the normal splicing process, leading to specific exon skipping. biorxiv.orgnih.gov This activity suggests that the antitumor effects of these drugs may be, at least in part, due to their ability to modulate pre-mRNA splicing. nih.govaacrjournals.org

Table 2: Research Findings on Splicing Modulators and Exon Skipping

Modulator Target Gene Effect on Splicing Mechanism Cell Line Citation
Milciclib MDM2 Induces triple-exon skipping Inhibition of splicing regulatory kinases (e.g., DYRK, CLK) HCT116, Rh18 biorxiv.org
PF-3758309 MDM2 Induces triple-exon skipping Inhibition of splicing regulatory kinases (e.g., DYRK, CLK) HCT116, Rh18 biorxiv.org
PF-562271 MDM2 Induces triple-exon skipping Inhibition of splicing regulatory kinases (e.g., DYRK, CLK) HCT116, Rh18 biorxiv.org
Emetine Global Promotes skipped exon (SE) events Disruption of G-quadruplex structures MCF10A, HMLE-Twist biorxiv.org
Antisense Oligonucleotide (AON) Dystrophin (DMD) Induces exon 51 skipping Steric hindrance of splicing machinery at the target exon Human clinical trials tandfonline.com

Enhancement or Reduction of Intron Retention

Intron retention (IR) is another form of alternative splicing where an intron remains in the mature mRNA transcript. oup.com This can lead to the production of a non-functional protein or trigger mRNA degradation. However, regulated IR is also a mechanism for controlling gene expression, with retained introns sometimes being spliced out later in response to specific cellular signals. biorxiv.orgaacrjournals.org

Splicing modulators can significantly alter the landscape of intron retention. For example, spliceostatin A (SSA), a potent antitumor compound, functions by binding to the SF3b subcomplex of the spliceosome. nih.govresearchgate.net This binding inhibits splicing and leads to the widespread accumulation of intron-retained pre-mRNAs. nih.govnih.gov Studies have shown that intron retention is a major consequence of SSA treatment. nih.govnih.gov While many of these intron-retained transcripts are retained in the nucleus, a small number can leak into the cytoplasm. nih.gov The degree of this leakage appears to be influenced by factors such as the strength of the 5' splice site and the length of the transcript. nih.gov Structurally similar drugs can have differential effects; for instance, SSA generally has a stronger effect on intron retention compared to Sudemycins, which have a more pronounced effect on exon skipping. scispace.com

Table 3: Research Findings on Splicing Modulators and Intron Retention

Modulator Target/Mechanism Effect on Splicing Cell Line/System Key Finding Citation
Spliceostatin A (SSA) Binds to SF3b complex Induces widespread intron retention HeLa cells Inhibits splicing, causing accumulation of intron-retained pre-mRNAs. nih.govnih.gov
Sudemycins Binds to SF3b complex Induces intron retention (less than SSA) K562, HeLa cells Effects on intron retention are sensitive to 3' splice site sequence context. scispace.com
CRNKL1 (depletion) HIV-1 RNA, cellular mRNAs Enhances cytoplasmic levels of intron-retaining RNA CRISPR/Cas knockdown CRNKL1 is part of a cellular mechanism for nuclear retention of intron-retaining RNAs. asm.org
H3K36me3 (depletion) Global Increases intron retention SETD2-mutant tumors Loss of this histone mark is associated with splicing defects and increased IR. aacrjournals.org

Correction or Induction of Cryptic Splice Site Usage

Cryptic splice sites are nucleotide sequences within an exon or intron that resemble genuine splice sites but are not normally used by the splicing machinery. nih.gov Mutations can either create a new cryptic splice site or activate a pre-existing one, leading to aberrant splicing and often resulting in genetic diseases. nih.govnih.gov Splicing modulation therapies can be designed to address these errors.

One primary strategy involves using antisense oligonucleotides (ASOs) to block the recognition of a cryptic splice site. nih.govnih.gov By binding to the aberrant site on the pre-mRNA, the ASO sterically hinders the spliceosome from accessing it. nih.gov This can redirect the splicing machinery to the correct, albeit sometimes weakened, splice site, thereby restoring the normal mRNA transcript and producing a functional protein. nih.gov This approach has been successfully applied in preclinical models for various diseases, including cystic fibrosis, where ASOs were used to block a cryptic splice site and promote the skipping of an exon containing a premature termination codon, restoring the open reading frame. pnas.org

Conversely, inducing the use of a cryptic splice site can be a therapeutic strategy to knock down the expression of a harmful protein. nih.gov Furthermore, in cases of disease-causing variants that create novel exons (pseudoexons) from intronic sequences, ASOs can be used to induce the skipping of this pseudoexon, allowing for the production of a completely normal mRNA. mdpi.com While many current examples involve ASOs, the principle of modulating splice site choice highlights a potential mechanism for small molecule splicing modulators.

Table 4: Research Findings on Modulating Cryptic Splice Site Usage

Modality Target Gene/Condition Effect on Splicing Mechanism System Citation
Antisense Oligonucleotide (ASO) β-globin / β-thalassemia Prevents inclusion of cryptic exon Blocks cryptic splice site created by mutation Preclinical models nih.gov
Antisense Oligonucleotide (ASO) CFTR / Cystic Fibrosis Induces exon 23 skipping Blocks cryptic splice site to maximize skipping of exon with a nonsense mutation Primary human bronchial epithelial cells pnas.org
Antisense Oligonucleotide (ASO) CLN7 / Batten disease Induces pseudoexon skipping Blocks a novel exon created by a disease-causing variant Patient-specific "N-of-1" therapy mdpi.com
Modified U7 snRNA Various Correction of aberrant splicing Binds to cryptic splice site via antisense sequence In vitro studies researchgate.net

Discovery and Preclinical Characterization of Rna Splicing Modulators

High-Throughput Screening Methodologies

The identification of novel RNA splicing modulators largely relies on high-throughput screening (HTS) campaigns designed to test large libraries of chemical compounds for their ability to alter specific splicing events. springernature.com These methodologies are crucial for the initial discovery of active molecules that can then be optimized for therapeutic use.

Cell-based reporter assays are a cornerstone of HTS for splicing modulators. nih.gov These systems are engineered to provide a readily measurable output, such as fluorescence or luminescence, in response to a change in the splicing of a target gene. A common approach involves the use of a dual-color fluorescent reporter plasmid. nih.govmdpi.com In this system, the inclusion or exclusion of a specific exon due to splicing modulation results in the expression of one of two different fluorescent proteins (e.g., GFP and RFP). nih.govmdpi.com This provides a sensitive and robust method for identifying compounds that promote a desired splicing outcome. nih.gov For instance, the HCS-Splice method utilizes a two-color fluorescent splicing reporter to effectively screen for splicing-modulating molecules. nih.gov Another example is the use of a dual-luciferase reporter minigene, where changes in the splicing of a target pre-mRNA affect the expression of Firefly and Renilla luciferases, allowing for quantitative measurement of splicing correction. biorxiv.org

These assays can be adapted for high-content screening (HCS), which combines automated microscopy with sophisticated image analysis to provide multi-parametric data from cellular samples at the single-cell level. mdpi.com This allows for the simultaneous assessment of splicing modulation and other cellular effects, such as cytotoxicity, to filter out undesirable compounds early in the discovery process. evotec.com

While cell-based assays are invaluable for assessing activity in a biological context, biochemical and biophysical screening platforms offer a more direct way to identify molecules that interact with the core components of the splicing machinery or the target RNA itself. These methods can be used to screen for compounds that bind to specific RNA sequences or splicing factors.

One such approach involves targeting the spliceosome, the large ribonucleoprotein complex that carries out splicing. ptcbio.com For example, compounds have been identified that bind to the SF3b complex, a key component of the spliceosome. firstwordpharma.comresearchgate.net Techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy can be used to detect and characterize the binding of small molecules to purified RNA or protein targets.

Quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq) are powerful techniques used to validate and quantify the effects of potential splicing modulators identified in initial screens. evotec.comnih.gov Fully automated, multiplex RT-qPCR platforms have been developed to process thousands of compounds daily, analyzing multiple gene targets simultaneously in a miniaturized format. evotec.com This approach offers a cost-effective and efficient alternative to traditional reporter-gene assays for characterizing compound libraries and determining their activity. evotec.com

RNA-seq provides a comprehensive, transcriptome-wide view of the effects of a splicing modulator. oup.com This is crucial for assessing the selectivity of a compound and identifying any off-target splicing changes. frontiersin.org By comparing the transcriptomes of treated and untreated cells, researchers can identify all the splicing events affected by the compound, providing a detailed picture of its mechanism of action and potential for therapeutic application. oup.comashpublications.org

Identification of Molecular Targets

A critical step in the preclinical characterization of an RNA splicing modulator is the identification of its precise molecular target. Understanding which protein or RNA sequence the compound interacts with is essential for optimizing its efficacy and minimizing potential side effects.

Proteomic and interactome analyses are employed to identify the protein targets of splicing modulators. In a study comparing the effects of two splicing modulators, Branaplam and a small molecule splicing modulator referred to as SMSM1, proteomics and phospho-proteomics were used to analyze compound-treated stem cell-derived cortical neurons. ranchobiosciences.com This analysis revealed changes in protein expression resulting from the modulation of splicing. ranchobiosciences.com For example, a reduction in the protein expression of PMS1 was observed for both Branaplam and SMSM1. ranchobiosciences.com

Chemical proteomics techniques can also be used to directly identify the protein(s) that a compound binds to. This often involves immobilizing the compound on a solid support and using it to "pull down" its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry. These studies can reveal whether a modulator acts on a general splicing factor or a more specific regulatory protein. pnas.org

To determine if a splicing modulator acts by binding directly to the target pre-mRNA, RNA-binding profiling techniques such as Cross-Linking and Immunoprecipitation followed by sequencing (CLIP-seq) can be utilized. nih.govnih.gov In a variation of this method, a photo-reactive cross-linking probe of the small molecule can be used to covalently link it to its RNA target upon UV irradiation. pnas.org The RNA-compound adducts can then be purified and the RNA sequence identified by high-throughput sequencing. pnas.org This approach, sometimes referred to as Chem-CLIP-seq, has been successfully used to show that certain splicing modulators act as selective RNA-binding ligands. pnas.org

For instance, CLIP-seq analysis has been instrumental in defining the binding sites of various RNA-binding proteins (RBPs) that regulate splicing, such as SRSF1. nih.goviu.edu By understanding the normal binding patterns of these proteins, researchers can investigate how a small molecule might alter these interactions to modulate splicing.

Chemical Biology Strategies for Modulator Development

The development of RNA splicing modulators leverages a variety of chemical biology strategies to identify and optimize compounds that can interact with specific components of the splicing process. These strategies can be broadly categorized into the development of small molecules and oligonucleotide-based modulators, each with distinct mechanisms of action and therapeutic applications.

Small molecule RNA splicing modulators represent a promising class of therapeutics with the potential for oral bioavailability. rsc.org The identification and optimization of these compounds often begin with high-throughput screening (HTS) to identify initial hits that can alter the splicing of a target gene.

One such small molecule is RNA splicing modulator 1 , a compound identified through research into novel therapeutic agents. medchemexpress.com Its discovery is detailed in patent literature, which describes the synthesis and characterization of a series of thiazolopyrimidinone and related heterocyclic compounds. medchemexpress.com

Discovery and Preclinical Profile of this compound

This compound, with the IUPAC name 2-(2,7-dimethylindazol-5-yl)-6-piperidin-4-yl- medchemexpress.commedchemexpress.comthiazolo[4,5-d]pyrimidin-7-one, emerged from a discovery program aimed at identifying potent modulators of RNA splicing. medchemexpress.com The core structure is based on a thiazolopyrimidinone scaffold, a class of compounds that has been explored for various biological activities.

Preclinical evaluation of this compound has demonstrated its potential as a potent modulator of the splicing process. In cellular assays, it has shown an AC50 (half-maximal activation concentration) value of less than 100 nM, indicating high potency in modulating splicing events. medchemexpress.com The development of such small molecules often involves a rational design approach, building upon initial screening hits. For instance, the development of Risdiplam, a clinically approved splicing modulator for spinal muscular atrophy (SMA), began with an HTS campaign that identified a coumarin (B35378) derivative. anr.fr This initial hit underwent extensive medicinal chemistry optimization to improve its pharmacological properties, a process that is conceptually similar to the development pathway for novel agents like this compound.

The mechanism of action for many small molecule splicing modulators involves binding to components of the spliceosome, the large ribonucleoprotein complex that catalyzes splicing. For example, Risdiplam functions as a "molecular glue," stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5'-splice site of the SMN2 gene. anr.fr This stabilization promotes the inclusion of exon 7, leading to the production of functional Survival of Motor Neuron (SMN) protein. anr.fr While the precise molecular target of this compound is not extensively detailed in publicly available literature, its potency suggests a specific interaction within the splicing machinery.

Table 1: Preclinical Data for this compound

Parameter Value Reference
IUPAC Name 2-(2,7-dimethylindazol-5-yl)-6-piperidin-4-yl- medchemexpress.commedchemexpress.comthiazolo[4,5-d]pyrimidin-7-one medchemexpress.com
Molecular Formula C19H20N6OS medchemexpress.com
AC50 <100 nM medchemexpress.com
Patent WO2021207550 A1 medchemexpress.com

Antisense oligonucleotides (ASOs) are a major class of RNA splicing modulators that offer high specificity due to their sequence-complementary binding to a target pre-mRNA. ASOs are synthetic single-stranded nucleic acid analogs, typically 15-25 nucleotides in length, that can be designed to bind to specific sequences within a pre-mRNA and sterically block the access of splicing factors.

The development of ASO-based splicing modulators involves several key steps:

Target Identification : The first step is to identify a specific splicing event that is amenable to therapeutic intervention. This could involve masking a splice site to promote exon skipping or blocking a splicing silencer to enhance exon inclusion.

ASO Design and Synthesis : ASOs are designed to be complementary to the target RNA sequence. They are often chemically modified to enhance their stability, binding affinity, and pharmacokinetic properties. Common modifications include phosphorothioate (B77711) backbones and 2'-O-methoxyethyl (2'-MOE) or 2'-O-methyl (2-OMe) sugar modifications.

In Vitro and In Vivo Evaluation : The efficacy of the designed ASOs is then tested in cellular and animal models to assess their ability to modulate the target splicing event and to evaluate their safety profile.

A prominent example of a clinically successful ASO splicing modulator is Nusinersen, which is used to treat spinal muscular atrophy. It binds to an intronic splicing silencer in the SMN2 pre-mRNA, leading to the inclusion of exon 7 and the production of functional SMN protein.

The development of ASOs is guided by computational tools that can predict potent and specific target sites within a pre-mRNA. However, empirical testing remains crucial to validate the activity and safety of these molecules.

Table 2: Comparison of Small Molecule and Oligonucleotide-based Splicing Modulators

Feature Small Molecule Modulators Oligonucleotide-based Modulators (ASOs)
Mechanism of Action Typically bind to components of the spliceosome or RNA structures. Sequence-specific binding to pre-mRNA to sterically block splicing factors.
Specificity Can be challenging to achieve high specificity for a single transcript. High specificity due to Watson-Crick base pairing.
Oral Bioavailability Generally higher potential for oral administration. Generally low oral bioavailability, requiring parenteral administration.
Development Approach High-throughput screening followed by medicinal chemistry optimization. Rational design based on target RNA sequence, followed by chemical modification.
Example Risdiplam Nusinersen

Investigation of Rna Splicing Modulators in Disease Pathogenesis Models

In Vitro Cellular Models of Splicing Dysregulation

In vitro models are crucial for the initial assessment of the activity and selectivity of therapeutic compounds. For RNA Splicing Modulator 1, a range of cellular models have been employed to understand its effects on splicing in different disease contexts.

Cancer Cell Lines (e.g., Solid Tumors, Hematological Malignancies)

The dysregulation of RNA splicing is a well-established hallmark of cancer, contributing to tumor initiation, progression, and therapeutic resistance. Consequently, cancer cell lines represent a primary tool for evaluating the anti-tumor activity of splicing modulators. While specific studies detailing the effects of a compound explicitly named "this compound" are not extensively documented in publicly available research, the broader class of RNA splicing modulators has been widely studied in various cancer cell lines. These modulators can induce cell cycle arrest and apoptosis in cancer cells by altering the splicing of key genes involved in these processes.

For instance, small molecule splicing modulators have demonstrated potent anti-proliferative effects in a variety of cancer cell lines, including those derived from solid tumors and hematological malignancies. These compounds often target core components of the spliceosome, such as the SF3b complex. The activity of these modulators is not uniform across all cancer types, suggesting that the genetic and molecular context of the cancer cell influences its sensitivity to splicing modulation. Research has shown that mutations in splicing factor genes, which are common in hematological malignancies like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), can confer sensitivity to splicing modulators.

Cell Line TypeKey Findings with Splicing Modulators (General)
Solid Tumors Inhibition of proliferation and induction of apoptosis. Altered splicing of key oncogenes and tumor suppressors.
Hematological Malignancies Preferential activity in cell lines with splicing factor mutations. lls.org Induction of apoptosis and differentiation.

Induced Pluripotent Stem Cell (iPSC)-Derived Disease Models (e.g., Motor Neurons)

Induced pluripotent stem cells (iPSCs) offer a powerful platform for modeling diseases in a patient-specific context. By differentiating iPSCs into disease-relevant cell types, such as motor neurons for neurodegenerative diseases, researchers can investigate disease mechanisms and test therapeutic agents. In the context of splicing modulation, iPSC-derived models are particularly valuable for diseases caused by mutations that lead to aberrant splicing.

One of the most prominent examples is Spinal Muscular Atrophy (SMA), a neurodegenerative disease caused by mutations in the SMN1 gene. patsnap.com While specific data on "this compound" in SMA iPSC models is limited, small molecules have been successfully developed to modulate the splicing of the related SMN2 gene to produce a functional SMN protein. researchgate.netnih.gov These findings highlight the potential of using iPSC-derived motor neurons to screen for and validate the efficacy of splicing modulators in correcting disease-causing splicing defects.

Primary Cell Culture Systems

Preclinical In Vivo Animal Models

Following promising in vitro results, the evaluation of therapeutic candidates in animal models is a critical step in preclinical development. These models allow for the assessment of a compound's efficacy, pharmacokinetics, and pharmacodynamics in a whole-organism setting.

Genetically Engineered Mouse Models (e.g., Transgenic Mice, Xenografts)

Genetically engineered mouse models (GEMMs) and patient-derived xenograft (PDX) models are mainstays in preclinical cancer research. GEMMs that harbor specific mutations found in human cancers, such as mutations in splicing factors, provide a valuable tool to study the in vivo effects of splicing modulators. Similarly, PDX models, where patient tumor tissue is implanted into immunodeficient mice, allow for the evaluation of therapeutic efficacy in a model that retains the heterogeneity of the original tumor.

Studies with various splicing modulators have demonstrated their anti-tumor activity in mouse xenograft models of both solid tumors and hematological malignancies. These compounds have been shown to inhibit tumor growth and prolong survival in these models. For example, splicing modulators targeting the SF3b complex have shown efficacy in xenograft models of chronic lymphocytic leukemia and other cancers.

Zebrafish Models of Splicing Aberrations

The zebrafish (Danio rerio) has emerged as a powerful model organism for studying development and disease, including disorders related to RNA splicing. patsnap.com Their rapid development, optical transparency, and genetic tractability make them well-suited for high-throughput screening of small molecules and for visualizing the effects of splicing defects in a living organism. While specific studies on "this compound" in zebrafish are not documented, the model has been used to investigate the effects of other splicing modulators. For instance, zebrafish models have been utilized to study the in vivo consequences of aberrant splicing and to test the ability of compounds to correct these defects.

Elucidation of Affected Cellular Pathways

By altering the splicing of numerous transcripts, RNA splicing modulators can have profound and pleiotropic effects on cellular function. Understanding which pathways are most affected is crucial for elucidating their therapeutic mechanisms and potential applications.

Progression through the cell cycle is a tightly controlled process that relies on the timely expression and degradation of numerous regulatory proteins. There is a strong functional connection between RNA splicing and cell cycle progression. nih.gov Several core components of the spliceosome and splicing regulatory factors have been shown to be critical for the proper processing of transcripts for genes that control the cell cycle. nih.govbiorxiv.org For example, the splicing co-factor SON has been demonstrated to be essential for the efficient splicing of cell cycle regulators that possess weak splice sites. nih.gov

Modulators that inhibit the spliceosome can disrupt the production of key cell cycle proteins, leading to cell cycle arrest, typically in the G1 and G2/M phases. biorxiv.org This disruption of cell cycle control is a primary mechanism behind the anti-proliferative effects of splicing modulators in cancer cells. biorxiv.org

Gene TargetFunction in Cell CycleSplicing Consequence
CCNB1 (Cyclin B1)Regulates progression through G2/M phase.Aberrant splicing can lead to M-phase arrest.
CDK1Key kinase for G2/M transition.Splicing disruption can impair mitotic entry.
ARPP19Regulator of G2/M progression.Altered splicing linked to SF3B1 mutations affects cell cycle control. biorxiv.org
STAG2Component of the cohesin complex, essential for chromosome segregation.Mis-splicing can lead to genomic instability. biorxiv.org

As detailed in section 4.3.2, one of the most direct and significant consequences of splicing modulation is the alteration of the apoptosis pathway. nih.govmedchemexpress.com By controlling the isoform balance of key BCL-2 family genes like BCL-x and MCL-1, this compound can directly influence the life-or-death decisions of a cell. nih.govplos.org

The anti-apoptotic BCL-2 family members, including Bcl-xL and Mcl-1L, function by sequestering pro-apoptotic effector proteins such as Bax and Bak, thereby preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which triggers caspase activation. d-nb.info By promoting a shift towards the pro-apoptotic Bcl-xS and Mcl-1S isoforms, splicing modulators disrupt this protective mechanism. nih.govnih.gov This lowers the threshold for apoptosis induction and can synergize with other cancer therapies that rely on activating the intrinsic apoptosis pathway. nih.gov Therefore, the influence of splicing modulators on apoptosis and cell survival is a central component of their therapeutic rationale in oncology. nih.govnih.gov

Effects on Wnt Signaling Pathway

RNA splicing modulators have been shown to exert significant effects on the Wnt signaling pathway, a crucial pathway involved in embryonic development, cell proliferation, and carcinogenesis. aging-us.comwikipedia.org Studies utilizing compounds such as FD-895 and pladienolide B have demonstrated the ability of these modulators to inhibit the Wnt signaling pathway in various cancer cell lines. aging-us.comnih.govresearchgate.net

Research has indicated that these RNA splicing modulators can downregulate key components of the Wnt pathway at both the transcript and protein levels. aging-us.comnih.gov Specifically, treatment with FD-895 and pladienolide B has been shown to decrease the expression of Wnt signaling-associated transcripts such as GSK3β and LRP5. aging-us.comnih.govresearchgate.net Furthermore, these compounds reduce the levels of both the transcript and protein for LEF1, CCND1, and LRP6, as well as the phosphorylated form of LRP6 (pLRP6). aging-us.comnih.govresearchgate.net The inhibition of LRP6 phosphorylation is a key mechanism by which these modulators impede Wnt signaling. aging-us.comresearchgate.netnih.gov

The binding of Wnt ligands to the Frizzled (FZ) receptor and the LRP5/6 co-receptor initiates the signaling cascade, leading to the phosphorylation of LRP5/6. wikipedia.orgnih.gov This event is critical for the recruitment of downstream signaling components and the subsequent activation of the pathway. nih.gov By reducing LRP6 phosphorylation, RNA splicing modulators effectively block this initial activation step. aging-us.comnih.gov This disruption of the Wnt pathway has been observed to induce higher levels of apoptosis in solid tumor cells compared to conventional chemotherapy. aging-us.comnih.gov

Table 1: Effects of RNA Splicing Modulators on Wnt Signaling Pathway Components
TargetEffect of RNA Splicing ModulatorLevel of Regulation
GSK3βDownregulationTranscript
LRP5DownregulationTranscript
LEF1DownregulationTranscript and Protein
CCND1DownregulationTranscript and Protein
LRP6DownregulationTranscript and Protein
pLRP6DownregulationProtein

Role in P53 Activation and Downstream Gene Expression

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and DNA repair. nih.gov Emerging evidence suggests a complex interplay between RNA splicing and the p53 pathway. The modulation of RNA splicing can significantly impact p53 activity and the expression of its downstream target genes.

Studies have shown that silencing components of the mRNA splicing machinery can lead to the activation of p53. researchgate.net For instance, the silencing of specific splice factors has been demonstrated to induce p53 transcriptional activity and subsequent cell death in non-small cell lung cancer cells. researchgate.net This suggests that the spliceosome machinery contains inhibitors of the p53 pathway, and targeting these components could be a viable anticancer strategy. researchgate.net

Furthermore, DNA damage can induce alternative splicing of the p53 pre-mRNA, leading to the generation of different p53 isoforms, such as p53β. mdpi.com The full-length p53 protein typically induces apoptosis, while the p53β isoform is associated with cellular senescence. mdpi.com This DNA-damage-induced alternative splicing of p53 is a novel arm of the DNA damage response pathway. mdpi.com

Mutant p53, which is prevalent in many cancers, can also enforce changes in RNA splicing that contribute to its oncogenic functions. nih.gov For example, mutant p53 can increase the expression of the splicing regulator hnRNPK, leading to the inclusion of specific exons in GTPase Activating Proteins (GAPs), which are negative regulators of the RAS signaling pathway. nih.gov This altered splicing results in GAP isoforms that are unable to associate with the cell membrane, leading to heightened KRAS activity and promoting tumor growth in pancreatic ductal adenocarcinoma. nih.gov

Long noncoding RNAs (lncRNAs) induced by p53, such as LINC01021, can also modulate the p53 transcriptional program. nih.gov The loss of p53-inducible LINC01021 can lead to an increase in the number of p53-regulated mRNAs and affect the alternative splicing of a subset of these genes, thereby influencing p53-mediated tumor suppression. nih.gov

Table 2: Interaction between RNA Splicing Modulation and the p53 Pathway
Modulation EventEffect on p53 PathwayDownstream Consequence
Silencing of spliceosome componentsActivation of wild-type p53Induction of apoptosis
DNA-damage-induced alternative splicingGeneration of p53β isoformInduction of cellular senescence
Mutant p53-enforced splicing changesAltered splicing of GAP pre-mRNAsEnhanced KRAS oncogenic signaling
Loss of p53-inducible lncRNA (LINC01021)Altered expression and splicing of p53 target genesModulation of p53-mediated tumor suppression

Modulation of Metabolic Pathways

The regulation of cellular metabolism is intricately linked to gene expression programs, including RNA splicing. RNA splicing modulators can influence metabolic pathways by altering the expression and isoform usage of key metabolic genes.

The nutrient-responsive kinase mTORC1, a central regulator of cell growth and metabolism, has been shown to control a widespread reprogramming of gene expression and alternative mRNA splicing. nih.gov By acting through mTORC1, nutrients can induce changes in the splicing of genes involved in energy, nucleotide, and amino acid metabolism. nih.gov This regulation of mRNA splicing by mTORC1 is critical for normal growth and development. nih.gov

Furthermore, the splicing of specific genes can be directly controlled by metabolic intermediates. For example, the levels of the splicing regulator SRSF1 are post-transcriptionally regulated through alternative splicing events in its 3' UTR, which are in turn controlled by intermediates of the Krebs cycle. spoke6.it This highlights a direct feedback loop where cellular metabolism can influence the splicing machinery, which then modulates the expression of genes, including those involved in metabolic pathways.

The dysregulation of splicing is a common feature in cancer, and this can have profound effects on tumor cell metabolism. acs.org Altered splicing patterns can provide cancer cells with a proliferative advantage and contribute to their survival. acs.org By targeting the RNA splicing machinery, it may be possible to modulate these cancer-associated metabolic phenotypes.

Table 3: Interplay between RNA Splicing and Metabolic Pathways
Regulatory FactorEffect on RNA SplicingMetabolic Pathways Affected
mTORC1Reprogramming of alternative mRNA splicingEnergy, nucleotide, and amino acid metabolism
Krebs cycle intermediatesControl of alternative splicing of SRSF1General regulation of splicing and gene expression
Cancer-associated splicing dysregulationAltered splicing of metabolic genesTumor cell metabolism, proliferation, and survival

Advanced Methodologies for Studying Rna Splicing Modulation

High-Resolution Transcriptomic Profiling

High-resolution transcriptomic profiling encompasses a suite of powerful techniques designed to detect and quantify RNA transcripts with high sensitivity and specificity. These methods are essential for elucidating the global and targeted effects of RNA splicing modulator 1 on pre-mRNA splicing.

RNA Sequencing (RNA-Seq) has emerged as the gold standard for transcriptome-wide analysis of alternative splicing. This next-generation sequencing technique provides a comprehensive view of all RNA transcripts in a sample, enabling the discovery of novel splice isoforms and the quantification of changes in splicing patterns induced by compounds like this compound. By sequencing the entire complement of RNA, researchers can identify various types of alternative splicing events, including exon skipping, intron retention, and the use of alternative 5' and 3' splice sites. nih.gov

The analysis of RNA-Seq data allows for the calculation of a "Percent Spliced In" (PSI) or "Percent Spliced Exon" (PSE) value, which quantifies the proportion of transcripts that include a particular exon. A significant change in the PSI value upon treatment with an RNA splicing modulator indicates a direct effect on the splicing of that exon.

Table 1: Illustrative RNA-Seq Data on Alternative Splicing Events Modulated by this compound

GeneExonSplicing Event TypePSI (Control)PSI (Treated)Fold Change (Treated/Control)p-value
Gene A3Exon Skipping0.850.40-2.13<0.01
Gene B5Exon Inclusion0.200.65+3.25<0.01
Gene C2Alternative 5' Splice Site0.95 (Proximal)0.30 (Proximal)-3.17<0.01
Gene D4Intron Retention0.100.50+5.00<0.01

This table presents hypothetical data to demonstrate the type of results obtained from an RNA-Seq experiment. The data shows that treatment with this compound leads to significant changes in the splicing of several genes, indicating its broad activity.

While RNA-Seq provides a global overview, Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) is an indispensable tool for the validation and precise quantification of specific splice variants. nih.govnih.gov This technique is highly sensitive and specific, making it ideal for confirming the findings from RNA-Seq experiments and for studying the effects of a splicing modulator on a select few target genes in greater detail. biostars.org

To detect and quantify different splice isoforms, primers can be designed to span exon-exon junctions that are unique to a specific variant. bitesizebio.com By comparing the amplification of the target splice variant to a control transcript, the relative abundance of each isoform can be determined. nih.govspringernature.com

Table 2: Example of RT-qPCR Validation of RNA-Seq Findings for this compound

GeneSplice VariantRelative Quantification (Control)Relative Quantification (Treated)Fold Change (Treated/Control)
Gene AExon 3 Included1.000.45-2.22
Gene AExon 3 Skipped1.002.30+2.30
Gene BExon 5 Included1.003.10+3.10
Gene BExon 5 Skipped1.000.35-2.86

This table illustrates how RT-qPCR can be used to validate the changes in splicing observed in the hypothetical RNA-Seq data. The results confirm that this compound promotes skipping of exon 3 in Gene A and inclusion of exon 5 in Gene B.

Nanostring nCounter technology offers a unique platform for the multiplexed analysis of hundreds of RNA targets simultaneously without the need for enzymatic reactions like reverse transcription or amplification. nih.gov This makes it a robust and highly reproducible method for quantifying the expression of multiple splice variants. The technology uses gene-specific probes that hybridize directly to target RNA molecules, which are then counted and digitized. bioinformatics.org This approach is particularly useful for studying a defined set of splicing events across many samples.

Exon arrays are a type of microarray that contains probes for every known and predicted exon in the genome. nih.govnih.gov This allows for a genome-wide analysis of alternative splicing by comparing the hybridization signals of individual exons between different conditions. While largely superseded by RNA-Seq for discovery applications, exon arrays can still be a valuable tool for studying splicing changes, particularly when working with well-annotated genomes. A change in the hybridization intensity of an exon relative to the other exons in the same gene can indicate an alternative splicing event. nih.gov

Proteomic and Functional Assays

Changes in RNA splicing ultimately lead to the production of different protein isoforms. Therefore, it is crucial to complement transcriptomic analyses with proteomic and functional assays to understand the downstream consequences of splicing modulation.

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. researchgate.net In the context of RNA splicing modulation, Western blotting can be used to determine whether the changes in mRNA splice variants result in corresponding changes at the protein level. researchgate.net By using antibodies that are specific to a particular protein isoform, it is possible to visualize and quantify the expression of different isoforms. The ability to resolve proteins of different molecular weights on a gel allows for the distinction between isoforms that differ in size due to the inclusion or exclusion of an exon. nih.gov

Table 3: Hypothetical Western Blot Analysis of Protein Isoform Expression Following Treatment with this compound

GeneProtein IsoformMolecular Weight (kDa)Relative Band Intensity (Control)Relative Band Intensity (Treated)
Gene AFull-length (Exon 3 included)551.000.38
Gene ATruncated (Exon 3 skipped)500.150.85
Gene BIsoform 1 (Exon 5 skipped)701.000.25
Gene BIsoform 2 (Exon 5 included)750.301.20

This table represents simulated data from a Western blot experiment, demonstrating that the splicing changes induced by this compound at the transcript level are translated into corresponding changes in protein isoform expression.

Homogeneous Time-Resolved Fluorescence (HTRF) Assays

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust assay technology widely used in drug discovery for studying molecular interactions. nih.govrevvity.com This technique combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, which significantly reduces assay interference and background noise. nih.govbmglabtech.comrevvity.com

The core principle of HTRF involves two fluorophores: a donor (typically a europium or terbium cryptate) and an acceptor (a fluorescent dye such as XL665 or d2). nih.govrevvity.com When these two fluorophores are in close proximity, excitation of the donor by a light source results in energy transfer to the acceptor, which then emits light at a specific wavelength. bmglabtech.comceltarys.com The time-resolved aspect comes from the long-lived fluorescence emission of the lanthanide donor, allowing for a delay between excitation and signal detection. This delay eliminates short-lived background fluorescence from molecules in the sample, thereby increasing the signal-to-noise ratio. revvity.com

In the context of RNA splicing modulation, HTRF assays can be designed to quantify the interaction between a splicing modulator and its target protein, such as a component of the spliceosome. For instance, a competitive immunoassay format can be employed where a labeled version of the modulator competes with the unlabeled modulator for binding to a specific antibody. The resulting HTRF signal is inversely proportional to the concentration of the unlabeled modulator. researchgate.net

Below is an illustrative data table representing the type of data generated from an HTRF assay to determine the binding affinity of a hypothetical RNA splicing modulator.

Concentration of this compound (nM)HTRF Ratio (665nm/620nm)% Inhibition
0.10.955
10.8515
100.5050
1000.1585
10000.0595

HiBit Tagging Systems for Protein Quantification

The HiBit tagging system is a powerful bioluminescent tool for the quantification of protein levels within cells. promega.compromega.com This technology is based on the NanoLuc Binary Technology (NanoBiT), which involves the complementation of two subunits of the NanoLuc luciferase: a small 11-amino acid peptide (HiBiT) and a larger, 18 kDa subunit (LgBiT). youtube.comnih.gov These subunits have a high affinity for each other and, upon binding, reconstitute a functional, bright luciferase enzyme. youtube.com

To study the effects of an RNA splicing modulator on a specific protein, the gene encoding that protein can be tagged with the HiBit sequence using CRISPR/Cas9 gene editing for endogenous expression or through cloning into an expression vector. promega.comyoutube.com When the LgBiT subunit is introduced, a luminescent signal is produced that is directly proportional to the amount of the HiBit-tagged protein. youtube.com This allows for the precise and sensitive quantification of protein expression levels, even for low-abundance proteins. promega.compromega.com

This methodology is particularly useful for assessing how an RNA splicing modulator alters the expression of a target protein by affecting the splicing of its pre-mRNA. For example, a modulator might promote the inclusion or exclusion of an exon, leading to a change in the resulting protein isoform, which can be quantified using the HiBit system. axxam.com

The following table provides a representative example of data from a HiBit assay measuring the effect of an RNA splicing modulator on the expression of a target protein.

TreatmentLuminescence (RLU)Target Protein Level (% of Control)
Vehicle Control1,500,000100
This compound (10 nM)1,200,00080
This compound (100 nM)750,00050
This compound (1000 nM)300,00020

Flow Cytometry for Cellular Phenotyping

Flow cytometry is a versatile technique used to analyze the physical and chemical characteristics of cells in a fluid stream as they pass through a laser beam. nih.govnih.gov This technology allows for the simultaneous measurement of multiple parameters on a single-cell basis, making it invaluable for cellular phenotyping. scientist.com

In the study of RNA splicing modulators, flow cytometry can be employed to assess the downstream cellular consequences of altered splicing. crownbio.comfluorofinder.com For example, if a splicing modulator is designed to target a protein involved in cell cycle regulation or apoptosis, flow cytometry can be used to quantify the percentage of cells in different phases of the cell cycle or to measure markers of programmed cell death. fluorofinder.com By using fluorescently labeled antibodies that bind to specific cellular proteins, researchers can identify and quantify different cell populations based on their marker expression. nih.gov

This high-throughput technique enables the analysis of thousands of cells per second, providing statistically robust data on the phenotypic effects of a splicing modulator across a heterogeneous cell population. nih.gov

An illustrative data table from a flow cytometry experiment assessing the effect of a hypothetical RNA splicing modulator on cell cycle distribution is presented below.

Treatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control553015
This compound (100 nM)701515

Structural Biology Approaches

Cryo-Electron Microscopy of Spliceosome-Modulator Complexes

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology by enabling the high-resolution visualization of large and dynamic macromolecular complexes in their near-native state. uv.esjeolusa.com Unlike X-ray crystallography, cryo-EM does not require the crystallization of the sample, which is often a major bottleneck for large and flexible complexes like the spliceosome. jeolusa.com

In the context of RNA splicing modulation, cryo-EM is a powerful tool for understanding how small molecules interact with the spliceosome machinery. nih.govsemanticscholar.org By flash-freezing purified spliceosome complexes in the presence of a modulator, researchers can capture different conformational states of the complex and visualize the binding pocket of the modulator at near-atomic resolution. nih.govriken.jp This structural information is crucial for elucidating the mechanism of action of the modulator and for guiding the rational design of more potent and selective compounds. nih.gov Recent studies have successfully used cryo-EM to determine the structures of spliceosomal complexes bound to various splicing modulators, providing key insights into their function. nih.govembopress.org

X-ray Crystallography of Protein-Modulator Interactions

X-ray crystallography is a foundational technique in structural biology that provides high-resolution three-dimensional structures of molecules. nih.govspringernature.com It relies on the diffraction of X-rays by a crystalline form of the molecule of interest. portlandpress.com

While cryo-EM is well-suited for large, flexible complexes, X-ray crystallography remains a powerful method for determining the precise interactions between a small molecule modulator and its specific protein target within the spliceosome, provided the protein or a stable subcomplex can be crystallized. nih.govnih.gov By co-crystallizing the protein with the modulator or by soaking the modulator into pre-formed protein crystals, a detailed atomic-level view of the binding site can be obtained. nih.govresearchgate.net This information reveals the specific amino acid residues involved in the interaction, the conformation of the bound modulator, and any conformational changes in the protein upon binding. portlandpress.com Such detailed structural data is invaluable for structure-based drug design efforts aimed at optimizing the affinity and specificity of RNA splicing modulators. researchgate.net

Bioinformatics and Computational Modeling

Bioinformatics and computational modeling are indispensable tools in the discovery and development of RNA splicing modulators. These approaches leverage the vast amount of genomic and transcriptomic data to predict the effects of splicing modulators and to guide experimental studies. rna-seqblog.comnih.gov

Computational methods can be used to predict how mutations in splicing factor genes or alterations in cis-acting regulatory sequences might affect splicing patterns. nih.gov Machine learning and deep learning models, trained on large-scale RNA sequencing (RNA-seq) data, can predict alternative splicing events with increasing accuracy. nih.govarxiv.org For example, models like TrASPr+BOS utilize a generative AI approach to not only predict but also design RNA sequences for specific tissue-specific splicing outcomes. elifesciences.orgbiorxiv.orgyoutube.com

Furthermore, computational approaches such as molecular docking and molecular dynamics simulations can be used to model the interaction between a splicing modulator and its target protein at an atomic level. tandfonline.com These simulations can predict the binding affinity and mode of interaction, providing insights that complement experimental data from structural biology techniques. By integrating data from various sources, bioinformatics and computational modeling play a crucial role in identifying new drug targets, optimizing lead compounds, and understanding the complex regulatory networks that govern RNA splicing. rna-seqblog.comnih.gov

Prediction of Splice Sites and Regulatory Elements

Computational prediction of splice sites is a cornerstone of understanding how splicing modulators may function. This process involves using algorithms to identify the precise locations of exon-intron boundaries (5' and 3' splice sites) and other regulatory sequences within a pre-mRNA sequence. nih.gov These tools are crucial for assessing how a modulator might alter the recognition of these sites by the spliceosome.

Early models relied on curated features to predict tissue-specific splicing, but modern approaches leverage deep learning. biorxiv.org For instance, deep residual convolutional neural networks are used to analyze sequences flanking potential splice sites to predict their likelihood of being used. Methods like Splam and SpliceAI utilize deep neural networks, looking at windows of base pairs around a splice site to determine its function. Another approach involves transformer-based models, such as TrASPr, which can be pre-trained on vast datasets of human RNA splice sites to recognize patterns that dictate splicing outcomes. biorxiv.org These predictive models are essential for hypothesizing how a small molecule might shift splicing from one site to another or correct a defective splice site.

Table 1: Computational Tools and Models for Splice Site Prediction

Tool/Model Name Methodology Primary Function Reference
NNSPLICE Neural Network Predicts 5' and 3' splice sites. fruitfly.org
Alternative Splice Site Predictor (ASSP) Position-Specific Score Matrices Predicts constitutive, cryptic, and alternative exon isoform splice sites. wangcomputing.com
SpliceAI Deep Neural Network Predicts splice junctions from a sequence.
Splam Deep Residual Convolutional Neural Network Predicts donor and acceptor splice site pairs together for improved accuracy.

| TrASPr | Transformer-Based Model | Predicts tissue-specific splicing outcomes for various alternative splicing events. | biorxiv.org |

Mendelian Randomization-Based Approaches for Causal Modulator Identification

Establishing a causal link between a potential modulator and a specific splicing event is challenging due to confounding environmental and genetic factors. Mendelian randomization (MR) is a statistical method that uses genetic variants as instrumental variables to investigate the causal relationship between an exposure (like the expression of a specific gene) and an outcome (a change in splicing). nih.gov This approach can bypass many of the confounding issues found in traditional association studies. nih.gov

In the context of splicing modulation, MR can be used to identify genes whose expression levels are causally associated with the splicing activity of a target RNA-binding protein (RBP). nih.gov By using single nucleotide polymorphisms (SNPs) to impute gene expression, researchers can test whether the genetically-predicted expression of a putative modulator gene correlates with changes in the splicing of target introns. nih.gov This bioinformatics strategy strengthens the evidence for a causal relationship and helps prioritize potential modulators for further investigation. nih.govresearchgate.net

RNA Structure Prediction and Ligand Docking

The three-dimensional structure of pre-mRNA can play a critical role in regulating splicing by exposing or hiding splice sites and regulatory elements. nih.govarxiv.org Computational tools are used to predict the secondary structure of RNA, providing insights into how a small molecule modulator might bind and exert its effect. nih.gov Algorithms like RNAfold can predict the minimum free energy structure of an RNA sequence, revealing stem-loops and other motifs that could be targeted by a ligand. arxiv.org

Once a potential binding pocket in the RNA structure is identified, molecular docking simulations can be performed. These simulations predict the preferred orientation and binding affinity of a small molecule modulator to its RNA target. tandfonline.com This synergy between computational structure prediction and wet-lab experiments helps to elucidate the precise mechanism of action for splicing modulators and aids in the structure-based design of new, more potent, and selective compounds. tandfonline.com

Genetic Perturbation Techniques

To validate the targets of RNA splicing modulators and understand the function of specific splicing factors, researchers employ genetic perturbation techniques. These methods allow for the controlled knockdown or knockout of genes encoding these factors, providing a model to study the consequences of their absence.

Small Interfering RNA (siRNA) and CRISPR/Cas9 for Splicing Factor Knockdown

Small interfering RNA (siRNA) is a tool used to induce transient knockdown of a target gene's expression. By introducing siRNAs that are complementary to the mRNA of a specific splicing factor, researchers can trigger the degradation of that mRNA, leading to a reduction in the corresponding protein level. This technique can be used to mimic the inhibitory effect of a splicing modulator on a particular factor, allowing for the study of the resulting changes in alternative splicing patterns. nih.gov

The CRISPR/Cas9 system offers a more permanent and precise method for genetic perturbation. It can be used to create knockout mutations in the genes of splicing factors, completely ablating their function. nih.gov Furthermore, a modified, "dead" version of Cas9 (dCas9) or Cas13 (dCas13) can be used. oup.comoup.com These variants can be guided to specific pre-mRNA sequences without cutting them. Instead, their presence can physically block the binding of splicing factors, allowing researchers to dissect the function of specific regulatory regions and their associated proteins with high precision. nih.govoup.com These genetic perturbation techniques are invaluable for validating the mechanisms of action of splicing modulators and for identifying the key factors involved in specific splicing events. oup.com

Table 2: Comparison of Genetic Perturbation Techniques for Splicing Factor Studies

Technique Mechanism of Action Effect Duration Key Advantage
siRNA Induces mRNA degradation via the RNA interference (RNAi) pathway. Transient Relatively simple and effective for high-throughput screening of factor function.
CRISPR/Cas9 Knockout Creates permanent mutations (indels) leading to a non-functional gene. Permanent Provides a complete loss-of-function model for a splicing factor.

| CRISPR-dCas system | A nuclease-dead Cas protein is guided to a target RNA/DNA sequence to sterically hinder protein binding. | Reversible/Transient | Allows for precise targeting of specific RNA regulatory elements without permanent genetic modification. |

Future Research Directions and Perspectives for Rna Splicing Modulators

Development of Highly Isoform-Specific Modulators

Many genes produce multiple protein isoforms through alternative splicing, and often only one of these isoforms is associated with disease. A major goal in the field is to develop splicing modulators that can specifically target the production of a single, disease-causing isoform while leaving other beneficial isoforms unaffected. This will require the design of molecules with exquisite selectivity for specific RNA sequences or structures, or for the protein-RNA complexes that regulate the splicing of a particular exon.

Strategies for Mitigating Off-Target Effects and Enhancing Selectivity in Research Models

A significant challenge in the development of RNA splicing modulators is the potential for off-target effects, where the modulator alters the splicing of unintended transcripts. Mitigating these effects is crucial for both their therapeutic use and their application as precise research tools. Future strategies will likely involve a combination of approaches, including medicinal chemistry efforts to improve the intrinsic selectivity of the modulators, the use of sophisticated delivery systems to target specific cell types, and the development of advanced screening platforms to identify and eliminate compounds with undesirable off-target activities. In research models, the use of genetic approaches to validate the on-target effects of modulators will be essential.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of how RNA splicing modulators work, it will be necessary to integrate data from multiple "omics" technologies. This includes transcriptomics (to measure changes in RNA splicing), proteomics (to assess changes in protein isoform expression), and metabolomics (to understand the downstream functional consequences). By combining these datasets, researchers can build comprehensive models of the cellular response to splicing modulation, identify novel mechanisms of action, and discover new therapeutic opportunities.

Novel Screening Paradigms for Identification of Next-Generation Splicing Modulators

The discovery of new RNA splicing modulators has traditionally relied on high-throughput screening of large chemical libraries. While successful, this approach can be time-consuming and expensive. Future screening paradigms will likely incorporate more sophisticated and targeted approaches. These may include structure-based drug design, where compounds are designed to fit into the known three-dimensional structures of splicing regulatory complexes, and the use of machine learning algorithms to predict the activity of novel chemical scaffolds. Furthermore, the development of cell-based screens that more accurately mimic the disease state will be critical for identifying clinically relevant modulators.

Exploration of RNA Splicing Modulators as Tools for Fundamental Biological Research

Beyond their therapeutic potential, RNA splicing modulators are powerful tools for probing the fundamental mechanisms of gene expression. By selectively perturbing the splicing of specific transcripts, researchers can gain insights into the roles of different protein isoforms in cellular processes. This can help to unravel complex biological pathways and identify new drug targets. The continued development of a diverse toolkit of splicing modulators with different mechanisms of action will be invaluable for the broader biological research community.

Q & A

Q. What experimental design considerations are critical for studying RNA splicing modulator 1's effects on transcriptome-wide splicing patterns?

To ensure robust results, prioritize:

  • Replicates : Include at least 3 biological replicates per condition to account for biological variability and ensure statistical power .
  • Sequencing Depth : Use high-depth RNA-Seq (≥50 million reads/sample) to capture low-abundance isoforms and quantify minor splicing events .
  • Controls : Use untreated or vehicle-treated cells as negative controls and include known splicing modulators (e.g., spliceostatin A) as positive controls .
  • Time-Course Analysis : Profile splicing dynamics at multiple time points to distinguish direct modulator effects from secondary transcriptional changes .

Q. How can researchers validate the splicing modulation activity of this compound in cellular models?

Employ a multi-modal validation pipeline:

  • RT-PCR : Design primers flanking alternatively spliced exons to visualize isoform shifts (e.g., gel electrophoresis or capillary electrophoresis) .
  • RNA-Seq : Use tools like rMATS or SUPPA2 to quantify splicing efficiency (percent spliced-in values) and filter events with false discovery rate (FDR) <0.05 .
  • CLIP-Seq : Map RNA-protein interactions to identify direct targets of splicing factors perturbed by the modulator .
  • Functional Assays : Link splicing changes to phenotypic outcomes (e.g., apoptosis, cell cycle) via siRNA rescue experiments .

Q. What bioinformatics tools are recommended for identifying this compound's target exons and associated splicing factors?

Use a combination of:

  • Splicing Prediction Tools : Human Splicing Finder or SpliceAI to predict cis-regulatory elements (e.g., splice sites, silencers) altered by the modulator .
  • Splicing Factor Mapping : Integrate RNA-Seq data with CLIP-Seq or eCLIP datasets to identify splicing factors (e.g., FOX2, PTB) whose binding is modulated .
  • Network Analysis : Tools like Cytoscape to map splicing factor-exon interactions and identify hub regulators .

Advanced Research Questions

Q. How can contradictory splicing data from RNA-Seq and qRT-PCR be resolved in studies involving this compound?

Address discrepancies through:

  • Orthogonal Validation : Use long-read sequencing (PacBio or Oxford Nanopore) to resolve complex isoform structures missed by short-read RNA-Seq .
  • Batch Effect Correction : Apply ComBat or SVA to normalize technical variability across experimental batches .
  • Splicing-Specific Normalization : Use tools like MAJIQ or PSI-Sigma that account for transcriptome complexity .
  • Mechanistic Follow-Up : Perform crosslinking immunoprecipitation (CLIP) to confirm direct binding of splicing factors to disputed exons .

Q. What strategies are effective for integrating this compound's effects with other RNA processing steps (e.g., editing, polyadenylation)?

Adopt multi-omics approaches:

  • Nascent RNA Sequencing : Capture chromatin-associated RNA to distinguish co-transcriptional splicing/editing events from post-transcriptional modifications .
  • Editing-Splicing Crosstalk : Identify adenosine-to-inosine (A-to-I) editing sites in splice junctions using REDIportal or SPRINT2, and assess their impact on splice site usage .
  • 3′ UTR Analysis : Integrate alternative polyadenylation (APA) data (e.g., DaPars2) to evaluate coordinated regulation of splicing and mRNA stability .

Q. How can disease-relevant models (e.g., spliceopathies) be leveraged to study this compound's therapeutic potential?

Focus on:

  • Patient-Derived Cells : Use fibroblasts or iPSCs from spliceopathy patients (e.g., myotonic dystrophy) to test modulator efficacy in rescuing disease-associated splicing defects .
  • Transgenic Animal Models : Employ zebrafish or mice with engineered splicing factor mutations (e.g., CELF1, MBNL1) to assess in vivo splicing rescue .
  • High-Throughput Screens : Couple modulator treatment with splice-switching antisense oligonucleotides (ASOs) to identify synergistic therapies .

Key Methodological Resources

  • RNA-Seq Analysis : rMATS (differential splicing), Salmon (transcript quantification), and IGV (visualization) .
  • Splicing Factor Databases : CLIPdb for curated CLIP-Seq datasets .
  • Disease Models : Myotonic dystrophy iPSCs , Ewing sarcoma cell lines with EWS–FLI1 fusions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.